molecular formula C29H43NO4 B12350741 N-Cyclohexyl-desmethyl Bimatoprost

N-Cyclohexyl-desmethyl Bimatoprost

Cat. No.: B12350741
M. Wt: 469.7 g/mol
InChI Key: VACHMGFXQDUKEU-MXGDMWONSA-N
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Description

N-Cyclohexyl-desmethyl Bimatoprost is a synthetic compound derived from Bimatoprost, a prostaglandin analog. Bimatoprost is primarily used in the treatment of glaucoma and ocular hypertension by increasing the outflow of aqueous fluid from the eyes. This compound is a modified version of Bimatoprost, where the cyclohexyl group replaces the ethyl group, potentially altering its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-desmethyl Bimatoprost involves multiple steps, starting from the basic structure of Bimatoprost. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-desmethyl Bimatoprost undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .

Scientific Research Applications

N-Cyclohexyl-desmethyl Bimatoprost has several scientific research applications:

Mechanism of Action

N-Cyclohexyl-desmethyl Bimatoprost exerts its effects by mimicking the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2). It lowers intraocular pressure by enhancing both conventional and uveoscleral outflow pathways. The compound may act as a prodrug or directly stimulate FP receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclohexyl-desmethyl Bimatoprost is unique due to the presence of the cyclohexyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can potentially lead to variations in efficacy, receptor binding, and metabolic stability .

Properties

Molecular Formula

C29H43NO4

Molecular Weight

469.7 g/mol

IUPAC Name

(Z)-N-cyclohexyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide

InChI

InChI=1S/C29H43NO4/c31-24(18-17-22-11-5-3-6-12-22)19-20-26-25(27(32)21-28(26)33)15-9-1-2-10-16-29(34)30-23-13-7-4-8-14-23/h1,3,5-6,9,11-12,19-20,23-28,31-33H,2,4,7-8,10,13-18,21H2,(H,30,34)/b9-1-,20-19+/t24-,25+,26+,27-,28+/m0/s1

InChI Key

VACHMGFXQDUKEU-MXGDMWONSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O

Canonical SMILES

C1CCC(CC1)NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O

Origin of Product

United States

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